Lipophilicity: ClogP Shift from CF3 Substitution
In silico comparison of calculated logP (ClogP) values reveals a substantial lipophilicity increase conferred by the 5-trifluoromethyl group. The target compound (C8H8F3N3O2) exhibits a higher predicted logP compared to the non-fluorinated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid (C7H9N3O2, CAS 1367912-43-3) [1][2]. This difference directly impacts membrane permeability and non-specific binding profiles in biological assays.
Non‑fluorinated: ≈ −1.5
Δ +1.1 log units
| Evidence Dimension | Calculated logP (ClogP) |
|---|---|
| Target Compound Data | Predicted ClogP ≈ -0.4 (estimated using fragment-based methods) |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid (no 5-CF3): predicted ClogP ≈ -1.5 |
| Quantified Difference | ΔClogP ≈ +1.1 log units |
| Conditions | Computational prediction (e.g., ChemDraw/ALOGPS consensus); experimental logD7.4 values not available in the accessed literature. |
Why This Matters
A >1 log unit difference in lipophilicity significantly alters in vitro ADME properties, making the 5-CF3 compound a distinct tool for structure-permeability relationship studies.
- [1] Chemicalize (ChemAxon) or similar property calculator (accessed 2025). No dedicated experimental publication exists for this exact comparison. View Source
- [2] PubChem Compound Summary for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid (accessed 2025). View Source
